

Application Note: ^1H NMR Characterization of *tert*-Butyl methyl succinate

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Compound of Interest

Compound Name: *tert*-Butyl methyl succinate

Cat. No.: B081949

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Abstract

This document provides a comprehensive protocol for the structural characterization of ***tert*-Butyl methyl succinate** using one-dimensional proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. It includes detailed procedures for sample preparation, data acquisition, and processing, along with an interpretation of the resulting spectrum. This guide is intended for researchers, chemists, and quality control analysts involved in chemical synthesis and material characterization.

Introduction

***Tert*-Butyl methyl succinate**, with the linear formula $(\text{CH}_3)_3\text{CO}_2\text{CCH}_2\text{CH}_2\text{CO}_2\text{CH}_3$, is an asymmetrical diester of succinic acid.^[1] Accurate structural confirmation is critical for ensuring its purity and identity in research and development settings. ^1H NMR spectroscopy is a powerful and definitive analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and relative number of protons. This note outlines the standard procedure for obtaining and interpreting the ^1H NMR spectrum of this compound.

Chemical Structure:

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Figure 1: Structure of **tert-Butyl methyl succinate** with proton environments labeled (a, b, c, d).

The structure presents four distinct proton environments that are expected to produce four unique signals in the ^1H NMR spectrum:

- (a) The nine equivalent protons of the tert-butyl group.
- (b & c) The two methylene groups ($-\text{CH}_2-$) in the succinate backbone. Due to the asymmetry of the ester groups, these are chemically non-equivalent and will appear as distinct signals.
- (d) The three equivalent protons of the methyl ester group.

Predicted ^1H NMR Spectral Data

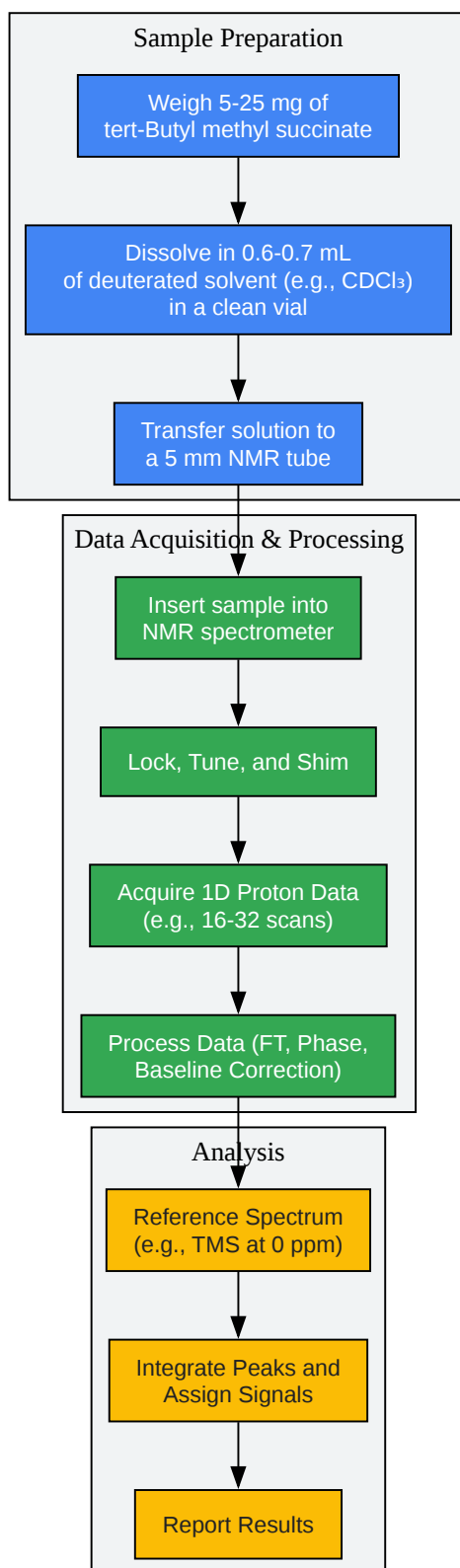
Based on the chemical structure and typical chemical shift values, the following ^1H NMR spectrum is predicted.^[2] The methylene protons (b and c) form an A_2B_2 spin system, which often presents as two apparent triplets.

Signal Label	Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
a	$-\text{C}(\text{CH}_3)_3$	~ 1.45	Singlet (s)	9H
b	$-\text{O}-\text{C}(=\text{O})-\text{CH}_2-$	~ 2.55	Triplet (t)	2H
c	$-\text{CH}_2-\text{C}(=\text{O})-\text{O}-$	~ 2.55	Triplet (t)	2H
d	$-\text{OCH}_3$	~ 3.67	Singlet (s)	3H

Note: The exact chemical shifts of the methylene protons (b and c) can be very close and may appear as a single, more complex multiplet or as two distinct triplets depending on the solvent and spectrometer resolution. For succinic acid itself in DMSO-d₆, the methylene protons appear as a singlet at 2.4 ppm.[3] In diethyl succinate, they appear as a singlet at 2.6 ppm.[4]

Protocol: ¹H NMR Analysis

Experimental Workflow



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Caption: Experimental workflow for ^1H NMR analysis.

Materials and Equipment

- Analyte: **tert-Butyl methyl succinate** (purity $\geq 97\%$)[1]
- Solvent: Deuterated chloroform (CDCl_3) is recommended as it is a common solvent for esters.[5] Other deuterated solvents like acetone- d_6 or DMSO- d_6 can also be used.[5][6]
- Reference Standard (Optional): Tetramethylsilane (TMS) for chemical shift referencing ($\delta = 0.00$ ppm).[7] Often, the residual protio-solvent signal can be used as a secondary reference (e.g., CHCl_3 in CDCl_3 at $\delta \approx 7.26$ ppm).
- Equipment:
 - Analytical balance
 - Glass vial
 - Pasteur pipette
 - High-quality 5 mm NMR tubes[5][8]
 - NMR Spectrometer (e.g., 300 MHz or higher)[9]

Sample Preparation Protocol

A high-quality sample is crucial for obtaining a high-quality spectrum.[7]

- Weighing: Accurately weigh between 5-25 mg of **tert-Butyl methyl succinate** into a small, clean, dry glass vial.[6][8] For small molecules, this concentration range is typically sufficient for a ^1H spectrum.[10]
- Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial.[5][6] Gently swirl the vial to ensure the sample dissolves completely. A homogeneous, particle-free solution is necessary to achieve good spectral resolution.[5]
- Transfer: Using a clean glass Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid transferring any solid particulates.[6]

- Capping: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 1D proton NMR experiment on a 300 or 500 MHz spectrometer.

- Spectrometer Frequency: 300 MHz (or higher)
- Experiment: 1D Proton (^1H)
- Solvent: CDCl_3
- Temperature: 298 K (25 °C)[9]
- Number of Scans (nt): 16 to 32
- Relaxation Delay (d1): 1.0 - 2.0 seconds
- Acquisition Time (aq): ~2-4 seconds
- Spectral Width (sw): ~12-16 ppm

Data Processing and Analysis

- Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
- Referencing: Calibrate the chemical shift axis. If TMS was added, set its signal to 0.00 ppm. Alternatively, reference the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- Integration: Integrate the area under each signal. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 9:2:2:3).

- Peak Assignment: Assign each signal to the corresponding protons in the molecule based on its chemical shift, multiplicity, and integration value, as detailed in Table 1.

Conclusion

The ^1H NMR spectrum provides an unambiguous confirmation of the structure of **tert-Butyl methyl succinate**. The presence of four distinct signals with the expected chemical shifts, multiplicities, and a 9:2:2:3 integration ratio is characteristic of the compound. This protocol provides a reliable method for the routine analysis and quality control of **tert-Butyl methyl succinate** for researchers and drug development professionals.

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